1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester

Catalog No.
S2983540
CAS No.
118451-60-8
M.F
C10H14O2
M. Wt
166.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, e...

CAS Number

118451-60-8

Product Name

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester

IUPAC Name

ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate

Molecular Formula

C10H14O2

Molecular Weight

166.22

InChI

InChI=1S/C10H14O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3

InChI Key

NZSBNDPCHBRWSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCC(=CC1)C

Solubility

not available

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester, commonly referred to as ethyl 4-methyl-1,4-cyclohexadiene-1-carboxylate, is an ester derived from 1,4-cyclohexadiene-1-carboxylic acid. The compound features a six-membered cyclohexadiene ring with two double bonds and includes a carboxylic acid group (COOH) at the first carbon and an ethyl ester group (COOCH2CH3) at the same position. Additionally, it has a methyl group (CH3) attached to the fourth carbon of the cyclohexadiene ring. Its molecular formula is C9H12O2 with a molecular weight of approximately 152.19 g/mol .

The primary chemical reaction involving 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester is hydrolysis. In this reaction, the compound reacts with water to yield 1,4-cyclohexadiene-1-carboxylic acid and ethanol:

text
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester + H2O -> 1,4-Cyclohexadiene-1-carboxylic acid + CH3CH2OH

This reaction indicates that the compound can serve as an intermediate in organic synthesis processes.

The synthesis of 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester typically involves multiple steps including:

  • Formation of the cyclohexadiene ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Carboxylation: The introduction of the carboxylic acid group at the first carbon can be done via carboxylation reactions.
  • Esterification: Finally, the conversion to the ethyl ester is accomplished by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

These methods may vary based on available reagents and desired reaction conditions .

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester finds applications primarily as an intermediate in organic synthesis. It is used in the preparation of various pharmaceuticals and agrochemicals. Additionally, it may serve as a precursor for synthesizing more complex organic compounds due to its reactive functional groups .

Several compounds share structural similarities with 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester. A comparison highlights its unique features:

Compound NameMolecular FormulaMolecular WeightKey Features
Ethyl cyclohexa-1,4-diene-1-carboxylateC9H12O2152.19 g/molSimilar structure but lacks methyl substitution
Methyl 2,5-dihydrobenzoateC8H10O2138.16 g/molMethyl group at different position
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylateC10H12O4196.21 g/molAdditional hydroxyl and oxo groups

The presence of both a methyl group on the fourth carbon and an ethyl ester distinguishes 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester from its counterparts .

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester (C₁₀H₁₄O₂) features a conjugated cyclohexadiene ring system with two double bonds at the 1,4-positions. The molecule incorporates an ethyl ester group at the 1-position and a methyl substituent at the 4-position, creating a sterically hindered geometry that influences its reactivity. The planar cyclohexadiene core enables π-orbital conjugation, enhancing stability in electrophilic addition reactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
IUPAC NameEthyl 4-methylcyclohexa-1,4-diene-1-carboxylate
CAS Registry Number72431-21-1
Boiling Point245–247°C (estimated)

The ester group increases lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl (δ 1.2–1.4 ppm) and ethyl ester groups (δ 4.1–4.3 ppm), while the conjugated diene system produces characteristic ultraviolet absorption at λₘₐₓ ≈ 220 nm.

Synthesis and Production Methods

Two primary synthetic routes dominate the preparation of this compound:

Decarboxylation of Cyclohexene Dicarboxylic Anhydrides

The patent by Smith et al. (1966) describes the decarboxylation of 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydrides using strong bases like sodium hydroxide. For example, 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride undergoes base-mediated decarboxylation at 50–70°C, followed by acidification with phosphoric acid to yield 1,4-cyclohexadiene-1-carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester derivative.

Birch Reduction of Methylbenzoic Acid Derivatives

Alternative synthesis involves Birch reduction of 4-methylbenzoic acid in liquid ammonia with lithium or sodium, generating a cyclohexadienyl intermediate. Quenching the reaction with ethyl iodide introduces the ethyl ester group, achieving yields of 60–75% after purification by recrystallization.

Table 2: Synthesis Method Comparison

MethodYield (%)Temperature RangeKey Reagents
Decarboxylation55–6550–70°CNaOH, H₃PO₄
Birch Reduction60–75−33°C (NH₃)Li/NH₃, Ethyl Iodide

The decarboxylation route avoids cryogenic conditions but requires careful pH control during acidification to prevent polymerization. In contrast, Birch reduction offers higher regioselectivity for the 4-methyl substitution but demands anhydrous ammonia handling.

Functional Applications in Organic Chemistry

The compound serves as a diene in Diels-Alder reactions, forming bicyclic adducts with electron-deficient dienophiles like maleic anhydride. For instance, under thermal conditions (80–100°C), it reacts with maleic anhydride to yield endo-oriented bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a precursor for epoxy resins.

In radical chemistry, the ethyl ester derivative undergoes tin-free cyclization when treated with azobisisobutyronitrile (AIBN), generating fused tetracyclic structures via 5-exo trigonal radical pathways. This reactivity parallels observations in 1-phenylcyclohexadiene carboxylates, where aromatic substituents stabilize transient radicals.

Table 3: Representative Reactions

Reaction TypeConditionsProduct
Diels-Alder80°C, neatBicyclic anhydride
Radical CyclizationAIBN, 80°C, tolueneTetracyclic ketone
Ester Hydrolysis2M NaOH, reflux4-Methylcyclohexadiene carboxylic acid

The ethyl ester group enhances solubility in nonpolar solvents, facilitating its use in polymer cross-linking applications. Copolymerization with styrene derivatives yields thermostable resins with glass transition temperatures (T₉) exceeding 150°C.

Comparative Analysis with Analogous Esters

Replacing the 4-methyl group with phenyl (as in 1-phenylcyclohexa-1,4-diene-1-carboxylate) increases radical stability but reduces Diels-Alder reactivity due to steric hindrance. Conversely, the unsubstituted ethyl cyclohexa-1,4-diene-1-carboxylate exhibits faster reaction kinetics in cycloadditions but lower thermal stability.

XLogP3

2

Dates

Modify: 2024-04-14

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